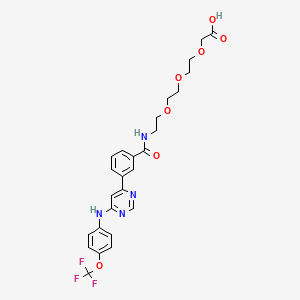

GNF-2-PEG-acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C26H27F3N4O7 |

|---|---|

分子量 |

564.5 g/mol |

IUPAC名 |

2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C26H27F3N4O7/c27-26(28,29)40-21-6-4-20(5-7-21)33-23-15-22(31-17-32-23)18-2-1-3-19(14-18)25(36)30-8-9-37-10-11-38-12-13-39-16-24(34)35/h1-7,14-15,17H,8-13,16H2,(H,30,36)(H,34,35)(H,31,32,33) |

InChIキー |

BWIYRQZLIAFXGZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)C(=O)NCCOCCOCCOCC(=O)O)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

The Allosteric Mechanism of GNF-2: A Technical Guide to a Non-ATP Competitive BCR-ABL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF-2 is a pioneering small molecule inhibitor that has redefined the landscape of BCR-ABL targeted therapy. As a highly selective, non-ATP competitive allosteric inhibitor, GNF-2 offers a distinct mechanism of action compared to traditional tyrosine kinase inhibitors (TKIs). This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative effects, and experimental validation of GNF-2's activity against the oncoprotein BCR-ABL, a key driver of chronic myeloid leukemia (CML).

Core Mechanism of Action: Allosteric Inhibition via the Myristoyl Pocket

Unlike ATP-competitive inhibitors that target the kinase's active site, GNF-2 binds to a specific allosteric site known as the myristoyl-binding pocket located in the C-terminal lobe of the ABL kinase domain.[1][2] This binding is highly specific and induces a conformational change in the ABL kinase domain, stabilizing it in an inactive state.[3][4] This allosteric modulation prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity.[1]

The binding of GNF-2 to the myristoyl pocket mimics the natural regulatory mechanism of the cellular ABL (c-ABL), where the N-terminal myristoylated tail of the protein binds to this pocket to induce and maintain an auto-inhibited state.[5][6] In the context of the BCR-ABL fusion protein, this regulatory mechanism is lost. GNF-2 effectively restores this inhibition by occupying the myristoyl pocket.[5]

Visualization of the Allosteric Inhibition Mechanism

Caption: GNF-2 binds to the allosteric myristoyl pocket of BCR-ABL, inducing an inactive conformation that inhibits kinase activity.

Quantitative Data on GNF-2 Activity

The inhibitory potency of GNF-2 has been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data.

Table 1: In Vitro and Cellular IC50 Values of GNF-2

| Assay Type | Cell Line / Target | IC50 (nM) | Reference(s) |

| Cell Proliferation | Ba/F3 p210 | 138 | [7] |

| Cell Proliferation | K562 | 273 | [7][8] |

| Cell Proliferation | SUP-B15 | 268 | [7][8] |

| Cell Proliferation | Ba/F3 p210 E255V | 268 | [7][8] |

| Cell Proliferation | Ba/F3 p185 Y253H | 194 | [7][8] |

| Cellular Tyrosine Phosphorylation of Bcr-abl | - | 267 | [7][8] |

| Kinase Activity | non-myristoylated c-Abl | 51 | [8] |

| Kinase Activity | c-Abl | 190 | [9] |

| Kinase Activity | Bcr-Abl | 267 | [9] |

Table 2: Binding Affinity of GNF-2

| Parameter | Value | Method | Reference(s) |

| Kd | ~180 nM | Fluorescence Spectroscopy | [3] |

Downstream Signaling Pathways Affected by GNF-2

BCR-ABL activation leads to the constitutive phosphorylation of numerous downstream substrates, driving multiple signaling pathways that promote cell proliferation, survival, and inhibit apoptosis.[10] GNF-2-mediated inhibition of BCR-ABL leads to the downregulation of these pathways. A key downstream effector is the Signal Transducer and Activator of Transcription 5 (STAT5), whose phosphorylation is significantly decreased upon GNF-2 treatment.[8] GNF-2 has also been shown to inhibit the phosphorylation of CrkII, another critical substrate of BCR-ABL.[2][8]

Visualization of the BCR-ABL Signaling Pathway and GNF-2 Inhibition

Caption: GNF-2 inhibits BCR-ABL, blocking downstream signaling pathways like STAT5 and CrkL, thus reducing cell proliferation and survival.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of GNF-2 on BCR-ABL expressing cells.[8][11]

-

Cell Culture: Culture Ba/F3 cells expressing BCR-ABL (e.g., p210) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin. Unlike the parental Ba/F3 cells, the BCR-ABL expressing cells do not require IL-3 for proliferation.[12]

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 103 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of GNF-2 in DMSO and then dilute in culture medium. Add 100 µL of the GNF-2 solution to the wells to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 4 hours at 37°C.

-

Measurement: For MTT, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. For XTT, the soluble formazan product can be measured directly. Read the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value using a non-linear regression analysis.

Western Blotting for Phospho-STAT5

This protocol outlines the detection of phosphorylated STAT5, a key downstream target of BCR-ABL, following GNF-2 treatment.[13][14][15]

-

Cell Treatment and Lysis: Treat BCR-ABL expressing cells (e.g., K562 or Ba/F3 p210) with various concentrations of GNF-2 for a specified time (e.g., 2-4 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT5 (Tyr694) diluted in 5% BSA/TBST.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH) to normalize the results.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of GNF-2 on ABL kinase activity.[8][16]

-

Reagents: Recombinant ABL kinase domain, a suitable peptide substrate (e.g., Abltide), GNF-2, ATP, and kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35). Note: some detergents like Brij-35 can interfere with GNF-2 activity and should be used with caution or omitted.[1]

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, recombinant ABL kinase, and GNF-2 at various concentrations.

-

Pre-incubation: Pre-incubate the kinase and inhibitor for 10-20 minutes at room temperature.

-

Initiation of Reaction: Initiate the kinase reaction by adding the peptide substrate and ATP (containing a proportion of radiolabeled [γ-32P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each GNF-2 concentration relative to the DMSO control and determine the IC50 value.

Visualization of a General Experimental Workflow

Caption: A generalized workflow for characterizing the activity of GNF-2, from cell culture to endpoint analysis.

Conclusion

GNF-2 represents a landmark in the development of kinase inhibitors, demonstrating the feasibility and efficacy of allosteric targeting. Its unique mechanism of action, binding to the myristoyl pocket of BCR-ABL, provides a powerful tool for both research and therapeutic applications. This technical guide has provided a comprehensive overview of GNF-2's mechanism, quantitative activity, and the experimental methodologies used for its characterization. The continued study of allosteric inhibitors like GNF-2 holds significant promise for overcoming drug resistance and developing more selective and effective cancer therapies.

References

- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Probing conformational landscapes and mechanisms of allosteric communication in the functional states of the ABL kinase domain using multiscale simulations and network-based mutational profiling of allosteric residue potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. oncotarget.com [oncotarget.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. ocw.mit.edu [ocw.mit.edu]

GNF-2-PEG-acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNF-2-PEG-acid, a derivative of the allosteric Bcr-Abl inhibitor GNF-2. This document details its chemical structure, physicochemical properties, and the biological activity of the parent compound. It also includes detailed experimental protocols and signaling pathway diagrams to support its application in research and drug development.

Core Compound: GNF-2

GNF-2 is a potent and selective, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase. It binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that inhibits its activity. This allosteric inhibition mechanism makes GNF-2 a valuable tool for studying Bcr-Abl signaling and a promising candidate for overcoming resistance to ATP-competitive inhibitors.

Chemical and Physical Properties of GNF-2

The chemical and physical properties of GNF-2 are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide | |

| Synonyms | GNF 2, Bcr-Abl inhibitor GNF-2 | |

| CAS Number | 778270-11-4 | [1] |

| Molecular Formula | C₁₈H₁₃F₃N₄O₂ | [1] |

| Molecular Weight | 374.32 g/mol | [1] |

| Appearance | Crystalline solid | |

| Purity | ≥98% | [1] |

| Solubility | DMSO: 10 mg/mL (~26.71 mM); DMF: 25 mg/mL; Ethanol: 0.25 mg/mL | |

| Storage Temperature | -20°C |

Biological Activity of GNF-2

GNF-2 exhibits potent and selective inhibitory activity against the Bcr-Abl kinase and demonstrates anti-proliferative and pro-apoptotic effects in Bcr-Abl-expressing cells.

| Assay/Cell Line | IC₅₀ Value | Reference(s) |

| Bcr-Abl Tyrosine Kinase Activity | 267 nM | [1] |

| Ba/F3.p210 Cell Proliferation | 138 nM | [2] |

| K562 Cell Proliferation | 273 nM | [2] |

| SUP-B15 Cell Proliferation | 268 nM | [2] |

| Ba/F3.p210E255V Cell Proliferation | 268 nM | [2] |

| Ba/F3.p185Y253H Cell Proliferation | 194 nM | [3] |

This compound: Structure and Properties

This compound is a derivative of GNF-2 that has been functionalized with a polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This modification is often used to create fluorescent probes or to facilitate bioconjugation.[4] Based on commercially available information for the compound with CAS number 274927-69-0, the molecular formula is C₂₆H₂₇F₃N₄O₇, corresponding to a molecular weight of 564.51 g/mol . This suggests the attachment of a PEG linker with four repeating ethylene (B1197577) glycol units (PEG4) to the GNF-2 core.

While the exact attachment point is not definitively published, chemical principles suggest that the PEG-acid linker is most likely attached to the benzamide (B126) nitrogen of GNF-2, forming a stable amide bond.

Inferred Structure of GNF-2-PEG4-acid:

Caption: Inferred chemical structure of GNF-2-PEG4-acid.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2749287-69-0 | |

| Molecular Formula | C₂₆H₂₇F₃N₄O₇ | |

| Molecular Weight | 564.51 g/mol | |

| Appearance | Solid | |

| Primary Use | Labeled chemical, fluorescent probe | [4] |

Experimental Protocols

Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound by conjugating an amine-reactive PEG-acid to GNF-2. This procedure is based on standard bioconjugation techniques.

Materials:

-

GNF-2

-

Amine-PEG4-acid

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

0.1 M MES buffer (pH 6.0)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Reverse-phase HPLC system for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Activation of PEG-acid: In a dry reaction vessel, dissolve Amine-PEG4-acid (1.2 equivalents), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated PEG-acid.

-

Conjugation to GNF-2: In a separate vessel, dissolve GNF-2 (1 equivalent) in anhydrous DMF. Add the solution of the activated PEG-acid dropwise to the GNF-2 solution. Let the reaction proceed at room temperature for 12-24 hours with continuous stirring.

-

Work-up: Quench the reaction by adding a small amount of water. Dilute the mixture with DCM and wash sequentially with 0.1 M MES buffer (pH 6.0), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by reverse-phase HPLC to isolate the this compound conjugate.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of GNF-2 and its derivatives on the proliferation of Bcr-Abl-positive cell lines.[3]

Materials:

-

Bcr-Abl-positive cell line (e.g., K562)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

GNF-2 or this compound dissolved in DMSO to prepare a stock solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the Bcr-Abl-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of GNF-2 or this compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

GNF-2 Mechanism of Action in Bcr-Abl Inhibition

GNF-2 acts as an allosteric inhibitor of the Bcr-Abl kinase. The following diagram illustrates its mechanism of action.

Caption: GNF-2 binds to the myristoyl pocket, inducing a conformational change that inhibits Bcr-Abl kinase activity.

Experimental Workflow for this compound Synthesis and Evaluation

The following diagram outlines the key steps in the synthesis, purification, and biological evaluation of this compound.

Caption: Workflow for the synthesis, characterization, and biological testing of this compound.

References

The Core of Bcr-Abl Allosteric Inhibition by GNF-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the mechanism and implications of GNF-2, a pioneering allosteric inhibitor of the Bcr-Abl oncoprotein. GNF-2 represents a significant shift from traditional ATP-competitive kinase inhibitors, offering a distinct modality for targeting the driver of Chronic Myeloid Leukemia (CML). This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, serving as a critical resource for researchers in oncology and drug discovery.

Quantitative Data Summary

The efficacy of GNF-2 has been quantified across various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Kd) reported in the literature.

Table 1: In Vitro and Cellular IC50 Values for GNF-2

| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |

| Bcr-Abl transformed Ba/F3 cells | Cell Proliferation | 138 | [1][2] |

| K562 (Bcr-Abl positive cell line) | Cell Proliferation | 273 | [2][3] |

| SUP-B15 (Bcr-Abl positive cell line) | Cell Proliferation | 268 | [2][3] |

| Ba/F3.p210E255V (Imatinib-resistant mutant) | Cell Proliferation | 268 | [2][3] |

| Ba/F3.p185Y253H (Imatinib-resistant mutant) | Cell Proliferation | 194 | [2][3] |

| Cellular Tyrosine Phosphorylation of Bcr-Abl | Cellular Assay | 267 | [3][4] |

| Recombinant Abl Kinase | Kinase Assay | 240 | [5] |

| c-AblG2A expressing cells (CrkII phosphorylation) | Cellular Assay | 51 | [3] |

Table 2: Binding Affinity of GNF-2

| Target | Method | Kd (nM) | Reference(s) |

| c-Abl | Fluorescence Spectroscopy | 180 | [6] |

Mechanism of Allosteric Inhibition

Unlike ATP-competitive inhibitors that target the kinase's active site, GNF-2 binds to the myristoyl binding pocket located in the C-terminal lobe of the Abl kinase domain.[7][8] This binding event induces a conformational change in the Bcr-Abl protein, locking it into an inactive state.[7] This allosteric mechanism is crucial as it allows GNF-2 to be effective against certain Bcr-Abl mutants that confer resistance to ATP-competitive inhibitors.[6] The binding of GNF-2 to the myristate pocket mimics the function of the natural myristoyl group, which in the context of c-Abl, serves as a negative regulator of kinase activity.[1][6]

The following diagram illustrates the proposed mechanism of GNF-2's allosteric inhibition.

Caption: Mechanism of GNF-2 Allosteric Inhibition.

Bcr-Abl Signaling Pathways

Bcr-Abl is a constitutively active tyrosine kinase that drives CML by activating a multitude of downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[9][10][11] Key pathways activated by Bcr-Abl include the RAS/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[9][10] GNF-2, by inhibiting Bcr-Abl kinase activity, effectively dampens these downstream signals. For instance, GNF-2 has been shown to decrease the phosphorylation of STAT5.[3]

The diagram below provides a simplified overview of the major signaling cascades initiated by Bcr-Abl.

Caption: Simplified Bcr-Abl Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of Bcr-Abl inhibitors like GNF-2.

Bcr-Abl Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant Bcr-Abl.

Materials:

-

Recombinant Bcr-Abl enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Substrate (e.g., GST-CrkL fusion protein immobilized on glutathione (B108866) agarose (B213101) beads)[12]

-

[γ-32P]ATP or unlabeled ATP for non-radioactive detection methods

-

GNF-2 or other test compounds

-

Stop solution (e.g., 30 mM EDTA)

-

Scintillation counter or appropriate detection instrument for non-radioactive methods

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant Bcr-Abl enzyme, and the substrate.

-

Add serial dilutions of GNF-2 or control vehicle (e.g., DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP if using radioactive detection).

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays (e.g., using ADP-Glo™ Kinase Assay), follow the manufacturer's protocol to measure ADP production.[13]

-

Calculate the percentage of inhibition for each GNF-2 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation/Viability Assay

This assay assesses the effect of GNF-2 on the growth and viability of Bcr-Abl-positive cancer cells.

Materials:

-

Bcr-Abl positive cell lines (e.g., K562, Ba/F3-p210) and a control non-transformed cell line.[2]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics).

-

96-well cell culture plates.

-

GNF-2 or other test compounds.

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

-

Plate reader capable of measuring absorbance or luminescence.

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.

-

Treat the cells with a range of concentrations of GNF-2 or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

In Vivo Efficacy Studies in a Murine Model

These studies evaluate the anti-leukemic activity of GNF-2 in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID).

-

Bcr-Abl-expressing leukemic cells (e.g., Ba/F3-p210-luciferase).

-

GNF-2 formulation for in vivo administration (e.g., in a solution of N-methyl-2-pyrrolidone and polyethylene (B3416737) glycol).

-

Calipers for tumor measurement (if applicable).

-

Bioluminescence imaging system (if using luciferase-expressing cells).

Procedure:

-

Inject the Bcr-Abl-expressing leukemic cells into the mice (e.g., via tail vein injection).

-

Allow the leukemia to establish for a few days.

-

Randomize the mice into treatment and control groups.

-

Administer GNF-2 or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).[14]

-

Monitor the health of the mice regularly (e.g., body weight, signs of distress).

-

Monitor tumor burden over time using bioluminescence imaging or by measuring spleen size.

-

At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen) for further analysis (e.g., flow cytometry, immunohistochemistry) to assess the extent of leukemia.

-

Analyze the data to determine the effect of GNF-2 on leukemia progression and overall survival.

The following diagram outlines a general workflow for the in vivo evaluation of a Bcr-Abl inhibitor.

Caption: General Workflow for In Vivo Efficacy Studies.

Resistance and Future Directions

While GNF-2 circumvents resistance mediated by some ATP-binding site mutations, resistance to GNF-2 can also emerge. Mutations in or near the myristoyl binding pocket, such as C464Y, P465S, and E505K, can interfere with GNF-2 binding and confer resistance.[7][8] Interestingly, the T315I "gatekeeper" mutation, which confers broad resistance to ATP-competitive inhibitors, does not confer resistance to GNF-2.[7][8]

A promising strategy to overcome resistance is the combination of an allosteric inhibitor like GNF-2 with an ATP-competitive inhibitor.[7][8] This dual-targeting approach can suppress the emergence of resistance mutations and has shown synergistic effects in inhibiting Bcr-Abl, including the recalcitrant T315I mutant when combined with certain inhibitors.[8][15] The development of next-generation allosteric inhibitors, such as asciminib (B605619) (ABL001), which has entered clinical trials, builds upon the foundational understanding provided by GNF-2 and highlights the therapeutic potential of this inhibitory mechanism.[16][17]

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. N-Myristoylated c-Abl Tyrosine Kinase Localizes to the Endoplasmic Reticulum upon Binding to an Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. benchchem.com [benchchem.com]

- 8. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. researchgate.net [researchgate.net]

- 15. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]

- 17. targetedonc.com [targetedonc.com]

The Role of GNF-2 in Chronic Myeloid Leukemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL fusion oncoprotein. While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly through mutations like the formidable T315I "gatekeeper" mutation, necessitates the exploration of novel therapeutic strategies.[1] GNF-2, a pioneering allosteric inhibitor of BCR-ABL, offers a distinct mechanism of action by targeting the myristate-binding pocket of the ABL kinase domain.[2][3] This technical guide provides an in-depth overview of the role of GNF-2 in CML research, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its investigation.

Mechanism of Action of GNF-2

GNF-2 is a non-ATP competitive inhibitor that binds to a myristoyl-binding pocket in the C-lobe of the c-ABL kinase domain.[4][5] This binding induces a conformational change that stabilizes the inactive state of the ABL kinase, thereby inhibiting its activity.[6] Unlike ATP-competitive inhibitors that target the active site, GNF-2's allosteric inhibition provides a unique approach to overcoming resistance mutations that alter the ATP-binding pocket.[3] Research has shown that GNF-2 can inhibit the proliferation of CML cells expressing wild-type BCR-ABL and certain imatinib-resistant mutants.[7] Furthermore, GNF-2 demonstrates synergistic activity when used in combination with ATP-competitive inhibitors like nilotinib, effectively suppressing the growth of cells harboring the T315I mutation.[1]

Signaling Pathway

The BCR-ABL oncoprotein activates a cascade of downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[8] GNF-2, by inhibiting BCR-ABL kinase activity, effectively downregulates the phosphorylation of key downstream substrates such as STAT5.[1][7]

Quantitative Data Presentation

The efficacy of GNF-2 has been quantified across various CML cell lines, including those harboring mutations that confer resistance to traditional TKIs. The following tables summarize the half-maximal inhibitory concentrations (IC50) of GNF-2.

Table 1: IC50 Values of GNF-2 in CML Cell Lines

| Cell Line | BCR-ABL Status | IC50 (nM) | Reference |

| Ba/F3.p210 | Wild-type | 138 | [7] |

| K562 | Wild-type | 273 | [7] |

| SUP-B15 | Wild-type | 268 | [7] |

| Ba/F3.p210 E255V | Mutant | 268 | [7] |

| Ba/F3.p185 Y253H | Mutant | 194 | [7] |

| KCL22 | Wild-type | ~30 (GNF-5) | [9] |

Table 2: Combination Therapy of GNF-5 and Nilotinib against T315I Mutant

| Combination | Cell Line | IC50 of Nilotinib (µM) | Combination Index (CI) | Reference |

| GNF-5 (2 µM) + Nilotinib | Ba/F3 T315I | 0.8 ± 0.05 | 0.6 | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of GNF-2 on the viability of CML cells.

Materials:

-

CML cell lines (e.g., K562, Ba/F3.p210)

-

RPMI-1640 medium with 10% FBS

-

GNF-2 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 0.3-0.6 x 10^6 cells/mL in 100 µL of culture medium.[7]

-

Add varying concentrations of GNF-2 (e.g., 5 nM to 10 µM) to the wells.[7] Include a DMSO-only control.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[7]

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Western Blot for BCR-ABL Phosphorylation

This protocol is to assess the inhibitory effect of GNF-2 on BCR-ABL autophosphorylation.

Materials:

-

CML cells

-

GNF-2

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-BCR-ABL, anti-ABL, anti-STAT5, anti-phospho-STAT5, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat CML cells with various concentrations of GNF-2 for a specified time (e.g., 1-4 hours).

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[11]

-

Quantify the band intensities to determine the relative phosphorylation levels.

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying GNF-2-induced apoptosis in CML cells via flow cytometry.

Materials:

-

CML cells

-

GNF-2

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with GNF-2 for a specified time (e.g., 48 hours).[7]

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.[12]

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Resistance and Future Directions

While GNF-2 offers a promising alternative for overcoming some forms of TKI resistance, mutations within the myristate-binding pocket itself can confer resistance to this allosteric inhibitor.[1] The combination of allosteric inhibitors like GNF-2 with ATP-competitive TKIs represents a powerful strategy to suppress the emergence of a broad range of resistance mutations.[1] The clinical development of asciminib (B605619) (ABL001), another allosteric inhibitor targeting the myristoyl pocket, underscores the therapeutic potential of this class of drugs in the management of CML.[8] Future research will likely focus on optimizing combination therapies, understanding the mechanisms of resistance to allosteric inhibitors, and developing next-generation compounds with improved efficacy and broader activity against resistant BCR-ABL mutants.

References

- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Combination Therapies in Chronic Myeloid Leukemia for Potential Treatment-Free Remission: Focus on Leukemia Stem Cells and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The GNF-2 Binding Site on c-Abl Kinase: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the allosteric binding site of GNF-2 on the c-Abl tyrosine kinase. It is intended for researchers, scientists, and drug development professionals working on kinase inhibitors and cancer therapeutics. This document details the location of the binding site, the mechanism of inhibition, quantitative binding data, and the experimental protocols used to characterize this interaction.

Introduction to GNF-2 and Allosteric Inhibition of c-Abl

The c-Abl tyrosine kinase is a critical signaling protein that, in its constitutively active form as the Bcr-Abl fusion protein, is the primary driver of Chronic Myeloid Leukemia (CML).[1][2] While ATP-competitive inhibitors like imatinib (B729) have been revolutionary in CML treatment, the emergence of drug resistance, particularly the T315I "gatekeeper" mutation, has necessitated the development of novel therapeutic strategies.[3][4]

GNF-2 is a highly selective, non-ATP competitive (allosteric) inhibitor of Bcr-Abl.[3][5] Allosteric inhibitors offer a distinct advantage as they bind to sites that are often less conserved than the ATP-binding pocket, potentially leading to higher selectivity and the ability to overcome resistance to traditional inhibitors.[6][7] GNF-2 modulates the kinase's activity by binding to a site distant from the active site, inducing a conformational change that inhibits its function.[6]

The GNF-2 Binding Site: The Myristoyl Pocket

GNF-2 binds to a deep hydrophobic pocket located in the C-terminal lobe of the c-Abl kinase domain.[3][7] This pocket is the natural binding site for the N-terminal myristoyl group of the c-Abl protein.[8][9][10] The binding of the myristoyl group to this pocket is a key component of c-Abl's natural autoinhibitory regulation, which helps to maintain the kinase in an inactive state.[8][9]

Structural studies using X-ray crystallography and NMR spectroscopy have precisely mapped the interaction of GNF-2 within this myristoyl-binding pocket.[3] The binding of GNF-2 mimics the role of the myristoyl group, stabilizing an inhibited conformation of the kinase.[11] For its inhibitory activity, GNF-2 requires the presence of the SH3 and/or SH2 domains of c-Abl.[7]

Mutagenesis studies have identified key residues within and outside the myristate cleft that are crucial for GNF-2 efficacy. Mutations of residues near the mouth of the myristate site, such as C464Y, P465S, and V506L, can confer resistance to GNF-2, likely through steric hindrance.[3]

Mechanism of Allosteric Inhibition

GNF-2's inhibitory mechanism is a classic example of allosteric regulation. By binding to the myristoyl pocket, GNF-2 competes with the kinase's own N-terminal myristoyl group.[7] In the context of the full-length, myristoylated c-Abl, GNF-2 is less potent because it must displace the endogenous myristate.[7] However, in the non-myristoylated Bcr-Abl oncoprotein, this pocket is accessible, allowing GNF-2 to bind and induce an inactive conformation.

The binding of GNF-2 to the myristoyl pocket induces a conformational change that is transmitted to the ATP-binding site, a phenomenon confirmed by hydrogen exchange mass spectrometry.[3][12] This allosteric communication between the myristoyl pocket and the active site is crucial for its inhibitory effect.[3] This mechanism also explains the synergistic effect observed when GNF-2 or its analog GNF-5 is combined with ATP-competitive inhibitors like imatinib or nilotinib.[3][12][13] This combination can overcome resistance, including that conferred by the T315I mutation.[3][13]

Below is a diagram illustrating the allosteric inhibition mechanism of GNF-2.

Quantitative Data on GNF-2 Binding and Inhibition

The following tables summarize the key quantitative data for GNF-2 and its analog, GNF-5.

Table 1: Dissociation and Inhibition Constants

| Compound | Parameter | Value | Target | Notes | Reference |

| GNF-2 | Kd | 180 nM | c-Abl | Determined by fluorescence enhancement assay. | [6] |

| GNF-2 | IC50 | 138 nM | Ba/F3.p210 cells | Cellular proliferation assay. | [5] |

| GNF-2 | IC50 | 267 nM | Bcr-Abl | Cellular tyrosine phosphorylation. | [5] |

| GNF-2 | IC50 | 0.24 µM | Recombinant Abl | In vitro kinase assay. | [7] |

| GNF-5 | IC50 | > 10 µM | E505K mutant Abl | In vitro kinase assay. | [3] |

Table 2: Cellular IC50 Values for GNF-2 in Bcr-Abl Expressing Cell Lines

| Cell Line | Bcr-Abl Variant | IC50 (nM) | Reference |

| Ba/F3.p210 | Wild-type | 138 | [5] |

| K562 | Wild-type | 273 | [5][14] |

| SUP-B15 | Wild-type | 268 | [5][14] |

| Ba/F3.p210E255V | E255V mutant | 268 | [5][14] |

| Ba/F3.p185Y253H | Y253H mutant | 194 | [14] |

Experimental Protocols

The characterization of the GNF-2 binding site has relied on a combination of biophysical, biochemical, and cellular assays.

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of GNF-2 in complex with the c-Abl kinase domain.

-

Methodology:

-

Crystals of the c-Abl kinase domain in complex with an ATP-competitive inhibitor (e.g., imatinib) and a myristoylated peptide are grown.

-

These crystals are then soaked in a solution containing an excess of GNF-2, allowing GNF-2 to displace the myristoylated peptide.[3]

-

X-ray diffraction data is collected from the soaked crystals.

-

The electron density map is analyzed to confirm the binding of GNF-2 in the myristoyl pocket and to determine its precise orientation and interactions.[3]

-

NMR Spectroscopy

-

Objective: To confirm the binding site of GNF-2 in solution and to assess binding affinity.

-

Methodology:

-

15N-labeled c-Abl kinase domain is prepared.

-

Two-dimensional 1H-15N HSQC NMR spectra are recorded for the protein alone and in the presence of GNF-2.

-

Chemical shift perturbations are monitored to identify the amino acid residues affected by GNF-2 binding.

-

Titration experiments, where increasing concentrations of GNF-2 are added to the protein, are performed to determine the binding affinity (Kd).[3]

-

In Vitro Kinase Assays

-

Objective: To quantify the inhibitory activity of GNF-2 on c-Abl kinase activity.

-

Methodology (ELISA-based):

-

Recombinant c-Abl kinase is incubated with a substrate peptide and ATP in a kinase buffer.

-

The reaction is carried out in the presence of varying concentrations of GNF-2.

-

The amount of phosphorylated substrate is quantified using a specific antibody and a detection system (e.g., colorimetric or fluorescent).

-

IC50 values are calculated from the dose-response curves.[7] Note: It is crucial to avoid detergents like Brij-35 in the assay buffer, as they can mask the inhibitory effect of GNF-2.[3]

-

Cellular Proliferation Assays

-

Objective: To determine the effect of GNF-2 on the growth of Bcr-Abl-dependent cancer cells.

-

Methodology:

-

Ba/F3 cells, which are dependent on an active kinase for survival and proliferation, are engineered to express Bcr-Abl (wild-type or mutant).

-

These cells are cultured in the presence of serial dilutions of GNF-2 for a defined period (e.g., 48 or 72 hours).[5][15]

-

Cell viability is measured using a colorimetric assay (e.g., MTT) or by cell counting.

-

IC50 values, the concentration of inhibitor that reduces cell proliferation by 50%, are determined.[5]

-

The following diagram outlines a general workflow for identifying GNF-2 resistant mutations.

Downstream Signaling Pathways Affected by GNF-2

Inhibition of c-Abl by GNF-2 has been shown to modulate specific downstream signaling pathways. In CML cells, Bcr-Abl activates an autocrine IGF-1 pro-survival pathway, which involves the activation of STAT5b.[6] GNF-2 has been shown to inhibit the phosphorylation of STAT5b, thereby disrupting this survival signal.[6]

Furthermore, in the context of neuroinflammation, c-Abl activation is linked to the activation of the NF-κB pathway.[16] GNF-2 has been demonstrated to attenuate the inflammatory activation of microglia by inhibiting NF-κB activation.[16]

The diagram below illustrates the inhibitory effect of GNF-2 on the Bcr-Abl signaling pathway.

Conclusion

The myristoyl pocket of c-Abl kinase is a well-validated allosteric site for therapeutic intervention. GNF-2 and its analogs have provided a proof-of-concept for the viability of this approach, demonstrating potent and selective inhibition of Bcr-Abl. The detailed understanding of the GNF-2 binding site and its mechanism of action, as outlined in this guide, provides a solid foundation for the rational design of next-generation allosteric inhibitors to combat CML and potentially other diseases driven by c-Abl activity. The combination of allosteric and ATP-competitive inhibitors represents a particularly promising strategy for overcoming drug resistance.

References

- 1. Imatinib plus Granulocyte Colony-Stimulating Factor in Chronic Myeloid Leukemia Patients Who Have Achieved Partial or Complete Cytogenetic Response while on Imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Combination Therapies in Chronic Myeloid Leukemia for Potential Treatment-Free Remission: Focus on Leukemia Stem Cells and Immune Modulation [frontiersin.org]

- 3. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ashpublications.org [ashpublications.org]

- 7. N-Myristoylated c-Abl Tyrosine Kinase Localizes to the Endoplasmic Reticulum upon Binding to an Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myristoyl’s dual role in allosterically regulating and localizing Abl kinase | eLife [elifesciences.org]

- 9. pnas.org [pnas.org]

- 10. Myristoyl’s dual role in allosterically regulating and localizing Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beneficial effects of combining a Type II ATP competitive inhibitor with an allosteric competitive inhibitor of Bcr-Abl for the treatment of imatinib-sensitive and imatinib resistant CML - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

GNF-2: A Deep Dive into the Discovery and History of a Pioneering Allosteric Bcr-Abl Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the Bcr-Abl tyrosine kinase inhibitor imatinib (B729) revolutionized the treatment of Chronic Myeloid Leukemia (CML), transforming a fatal malignancy into a manageable chronic condition.[1] However, the emergence of resistance, primarily through point mutations in the ATP-binding site of the Bcr-Abl kinase domain, necessitated the development of novel therapeutic strategies.[1] This technical guide provides an in-depth exploration of GNF-2, a landmark compound that heralded a new era of allosteric inhibition of Bcr-Abl, offering a distinct mechanism to overcome the limitations of traditional ATP-competitive inhibitors.

Discovery of GNF-2: A Paradigm of Phenotypic Screening

GNF-2 was identified through an unbiased differential cytotoxicity screen of a combinatorial library of kinase-directed heterocyclic compounds.[2] This approach was designed to identify compounds that selectively inhibited the proliferation of Bcr-Abl-dependent cells while sparing their parental counterparts.

Experimental Workflow: Differential Cytotoxicity Screen

Mechanism of Action: Allosteric Inhibition of Bcr-Abl

Subsequent mechanistic studies revealed that GNF-2 does not compete with ATP, a hallmark of a novel inhibitory mechanism.[3] It was demonstrated through a combination of NMR spectroscopy, X-ray crystallography, and mutagenesis that GNF-2 binds to the myristate binding pocket of the Abl kinase domain.[4] This binding event induces a conformational change that locks the Bcr-Abl protein in an inactive state, thereby inhibiting its kinase activity.[5]

Bcr-Abl Signaling Pathway and Site of GNF-2 Action

Quantitative Data

The inhibitory activity of GNF-2 and its derivatives has been quantified against various Bcr-Abl-positive cell lines and mutants.

| Compound | Cell Line/Target | IC50 (nM) | Reference |

| GNF-2 | Ba/F3.p210 | 138 | [6] |

| GNF-2 | K562 | 273 | [6] |

| GNF-2 | SUP-B15 | 268 | [6] |

| GNF-2 | Ba/F3.p210 (E255V mutant) | 268 | [6] |

| GNF-2 | Ba/F3.p185 (Y253H mutant) | 194 | [7] |

| GNF-2 | Bcr-Abl cellular tyrosine phosphorylation | 267 | [6] |

| GNF-5 | Wild-type Abl | 220 | [1] |

| GNF-5 | T315I Bcr-Abl (with 2 µM Nilotinib) | 800 ± 50 | [4] |

Table 1: Cellular Activity of GNF-2 and GNF-5

| Compound | Target | Kd (nM) | Method | Reference |

| GNF-2 | Abl | 180 | Fluorescence Spectroscopy | [8] |

Table 2: Binding Affinity of GNF-2

History and Evolution: The Advent of GNF-5

While GNF-2 demonstrated proof-of-concept for allosteric Bcr-Abl inhibition, its pharmacokinetic properties were suboptimal for in vivo applications. This led to the development of GNF-5, an N-hydroxyethyl carboxamide analog of GNF-2, which exhibited similar cellular activity but with improved pharmacokinetic characteristics, making it more suitable for in vivo studies.[1][4]

Overcoming Resistance: A Synergistic Approach

A pivotal aspect of the GNF-2 and GNF-5 story is their ability to act synergistically with ATP-competitive inhibitors like imatinib and nilotinib.[4] This combination therapy has shown remarkable efficacy in overcoming resistance, most notably against the recalcitrant T315I "gatekeeper" mutation, which is impervious to most first and second-generation ATP-competitive inhibitors.[4] The binding of GNF-2/5 to the myristoyl pocket and an ATP-competitive inhibitor to the ATP-binding site simultaneously results in a more profound and durable inhibition of the Bcr-Abl kinase.

Resistance to GNF-2

As with any targeted therapy, resistance to GNF-2 can develop. Mutagenesis screens have identified that resistance-conferring mutations are primarily located within or near the myristoyl binding pocket.[5] Key mutations that interfere with GNF-2 binding include C464Y, P465S, and E505K.[5] Importantly, the T315I mutation in the ATP-binding pocket does not confer resistance to GNF-2.[5]

Experimental Protocols

Bcr-Abl Kinase Assay (In Vitro)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Bcr-Abl kinase.

-

Reagents and Materials:

-

Recombinant Bcr-Abl enzyme

-

Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ATP (at a concentration near the Km for Bcr-Abl)

-

Peptide or protein substrate (e.g., Abltide)

-

GNF-2 or other test compounds dissolved in DMSO

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Add kinase buffer, recombinant Bcr-Abl enzyme, and the test compound at various concentrations to the wells of a 96-well plate.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate for a specific duration (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method and a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Bcr-Abl expressing cell lines (e.g., K562, Ba/F3-p210) and a non-Bcr-Abl expressing control cell line.

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

GNF-2 or other test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to attach or acclimate overnight.

-

Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

-

Identification of Resistance Mutations

This protocol outlines a general method for selecting and identifying mutations that confer resistance to a specific inhibitor.

-

Reagents and Materials:

-

Bcr-Abl expressing cells (e.g., Ba/F3-p210).

-

GNF-2.

-

Cell culture medium.

-

Genomic DNA extraction kit.

-

PCR primers for the Bcr-Abl kinase domain.

-

Sanger sequencing or Next-Generation Sequencing (NGS) reagents and equipment.

-

-

Procedure:

-

Culture Bcr-Abl expressing cells in the continuous presence of GNF-2 at a concentration around the IC50.

-

Gradually increase the concentration of GNF-2 over several weeks to months to select for resistant cell populations.

-

Isolate individual resistant clones by limiting dilution or colony picking in semi-solid media.

-

Expand the resistant clones and confirm their resistance to GNF-2 using a cell viability assay.

-

Extract genomic DNA from the resistant cell clones.

-

Amplify the Bcr-Abl kinase domain using PCR.

-

Sequence the PCR products using Sanger sequencing or NGS to identify mutations compared to the wild-type sequence.

-

Conclusion

The discovery of GNF-2 was a seminal moment in the field of kinase inhibitor research, demonstrating the feasibility and potential of allosteric inhibition to address the challenge of drug resistance. By targeting a non-conserved pocket, GNF-2 achieves high selectivity for Bcr-Abl. The evolution to GNF-5 and the exploration of combination therapies with ATP-competitive inhibitors have further solidified the importance of this approach. The story of GNF-2 serves as a powerful case study for drug discovery professionals, highlighting the value of innovative screening strategies and the pursuit of novel mechanisms of action to overcome clinical hurdles in targeted cancer therapy. This deep understanding of its history, mechanism, and the methodologies used in its characterization continues to inform the development of the next generation of allosteric inhibitors.

References

- 1. elifesciences.org [elifesciences.org]

- 2. Determining Kd With an Alpha Assay | Revvity [revvity.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

The Crucial Role of PEG-Acid Linkers in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) chains with a terminal carboxylic acid (PEG-acid linkers) have become a cornerstone in PROTAC design. This guide provides an in-depth technical exploration of the multifaceted functions of PEG-acid linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Functions of PEG-Acid Linkers in PROTACs

The incorporation of a PEG-acid linker into a PROTAC molecule serves several critical functions that can significantly enhance its therapeutic potential. These include improving physicochemical properties, modulating cell permeability, and optimizing the formation of the key ternary complex.

Enhancing Solubility and Physicochemical Properties

A significant challenge in PROTAC development is the often large and lipophilic nature of these molecules, which can lead to poor aqueous solubility and hinder their development as therapeutic agents. PEG linkers, composed of repeating ethylene (B1197577) glycol units, are inherently hydrophilic and can substantially improve the solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, further contributing to enhanced solubility. This improved solubility is crucial for formulation and bioavailability.

The modular nature of PEG-acid linkers allows for the systematic tuning of important physicochemical properties such as the topological polar surface area (TPSA) and lipophilicity (cLogP). By varying the length of the PEG chain, researchers can fine-tune these properties to optimize the drug-like characteristics of the PROTAC.

Modulating Cell Permeability

The relationship between PEGylation and cell permeability is complex and often exhibits a non-linear relationship. While the increased hydrophilicity imparted by PEG linkers can sometimes hinder passive diffusion across the lipophilic cell membrane, their inherent flexibility can be advantageous. It is hypothesized that flexible PEG linkers can allow the PROTAC to adopt a folded, "chameleon-like" conformation. This folding can shield the polar surface area of the molecule, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, an optimal balance must be achieved, as excessively long PEG chains can lead to a high TPSA and decreased cellular uptake.

Optimizing Ternary Complex Formation

The primary role of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase. The length, flexibility, and chemical composition of the linker are crucial in orchestrating the correct proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination. An improperly sized linker can lead to steric hindrance or the formation of a non-productive complex, thereby diminishing the efficiency of protein degradation.

PEG-acid linkers provide the necessary flexibility to allow the two ends of the PROTAC to bind to their respective proteins and adopt a conformation that is favorable for the transfer of ubiquitin. The optimal length of the PEG linker is highly dependent on the specific target protein and the recruited E3 ligase, and therefore must be empirically determined for each new PROTAC system.

Quantitative Impact of PEG-Acid Linkers on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, and a higher Dmax value indicates greater efficacy. The length of the PEG linker has been shown to have a profound impact on these parameters.

Impact of PEG Linker Length on Physicochemical Properties and Degradation Efficiency

The following tables summarize illustrative data compiled from various sources, demonstrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of representative PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight (Da) | cLogP | TPSA (Ų) |

| PROTAC A | 2x PEG | ~850 | ~3.5 | ~180 |

| PROTAC B | 4x PEG | ~940 | ~3.2 | ~200 |

| PROTAC C | 6x PEG | ~1030 | ~2.9 | ~220 |

Data is illustrative and compiled from various sources in the literature. cLogP and TPSA are calculated values.

Table 2: Impact of PEG Linker Length on Degradation Efficiency of Representative PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC A | BRD4 | HeLa | 50 | >90 |

| PROTAC B | BRD4 | HeLa | 15 | >95 |

| PROTAC C | BRD4 | HeLa | 80 | >90 |

| PROTAC D | BTK | MOLM-14 | 25 | ~90 |

| PROTAC E | BTK | MOLM-14 | 10 | >95 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 3: Influence of PEG Linker Length on Degradation Efficiency of ERα-Targeting PROTACs

| PROTAC | Linker Length (atoms) | DC50 (µM) | Dmax (%) |

| ERα-PROTAC-1 | 12 | ~5 | ~75 |

| ERα-PROTAC-2 | 16 | ~1 | >90 |

| ERα-PROTAC-3 | 20 | ~8 | ~70 |

These tables highlight the critical importance of optimizing the PEG linker length for each specific PROTAC system to achieve maximal efficacy.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using the DOT language illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating PEG-based PROTACs.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for PROTAC development.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs containing PEG-acid linkers.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for synthesizing a PROTAC by coupling a POI ligand and an E3 ligase ligand to a bifunctional PEG-acid linker.

Materials:

-

POI ligand with a reactive functional group (e.g., amine)

-

E3 ligase ligand with a reactive functional group (e.g., amine)

-

Heterobifunctional PEG linker with a terminal carboxylic acid and another protected reactive group (e.g., Boc-protected amine)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Amine base (e.g., DIPEA)

-

Anhydrous DMF

-

Reagents for deprotection (e.g., TFA in DCM)

-

Standard glassware for organic synthesis

-

Purification system (e.g., HPLC)

Procedure:

Step 1: Coupling of the first ligand to the PEG-acid linker

-

Dissolve the heterobifunctional PEG linker (1.0 eq) in anhydrous DMF.

-

Add the peptide coupling reagent (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid group.

-

Add the amine-functionalized POI ligand (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS

The Advent of Allosteric PROTACs: A Technical Guide to GNF-2-PEG-Acid for Targeted Bcr-Abl Protein Degradation

For Immediate Release

A Deep Dive into the Rational Design, Mechanism, and Preclinical Evaluation of GNF-2-Based PROTACs for Chronic Myeloid Leukemia

This technical guide provides an in-depth overview of a novel therapeutic strategy in the management of Chronic Myeloid Leukemia (CML): the targeted degradation of the Bcr-Abl oncoprotein using a Proteolysis-Targeting Chimera (PROTAC) approach. Specifically, this document focuses on the conceptual framework and practical application of a PROTAC modality represented by GNF-2-PEG-acid, designed to selectively eliminate the Bcr-Abl protein, a key driver of CML.

The fusion protein Bcr-Abl, resulting from a chromosomal translocation, possesses constitutively active tyrosine kinase activity that is central to the pathogenesis of CML.[1] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance, particularly due to mutations like the T315I "gatekeeper" mutation, and the persistence of leukemic stem cells necessitate the development of alternative therapeutic strategies.[2][3] Targeted protein degradation using PROTACs offers a promising alternative by inducing the removal of the entire Bcr-Abl protein, rather than just inhibiting its kinase activity.[4]

This guide will detail the core components of a GNF-2-based PROTAC, summarize key quantitative data from relevant studies, provide detailed experimental protocols for its evaluation, and visualize the underlying biological and experimental frameworks.

Core Concept: The this compound PROTAC

A PROTAC is a heterobifunctional molecule that consists of three key components: a "warhead" that binds to the target protein, a recruiter for an E3 ubiquitin ligase, and a linker that connects the two. The PROTAC described herein, this compound, utilizes:

-

Warhead: GNF-2: A highly selective allosteric inhibitor that binds to the myristate binding pocket of the Abl kinase domain.[2][5] This non-ATP competitive binding offers a distinct advantage, particularly against certain TKI-resistant mutants.

-

Linker: PEG-acid: A polyethylene (B3416737) glycol (PEG) linker provides flexibility and favorable physicochemical properties, such as improved solubility.[6][7] The terminal carboxylic acid allows for conjugation to an E3 ligase ligand.

-

E3 Ligase Recruiter: This component would be attached to the acid terminus of the linker and could be a ligand for E3 ligases such as Von Hippel-Lindau (VHL) or Cereblon (CRBN), which are commonly used in PROTAC design.[1][8]

The formation of a ternary complex between Bcr-Abl, the this compound PROTAC, and the recruited E3 ligase leads to the ubiquitination of Bcr-Abl, marking it for degradation by the proteasome.

Quantitative Data Summary

The following tables summarize key quantitative data for Bcr-Abl targeting PROTACs, including those utilizing allosteric inhibitors. This data provides a comparative landscape of degradation efficiency and cellular effects.

Table 1: Degradation Potency of Bcr-Abl PROTACs

| PROTAC | Warhead | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| GMB-475 | GNF-5 based (Allosteric) | VHL | K562 | ~500 | Not Specified | 18 |

| SIAIS100 | Asciminib (Allosteric) | CRBN | K562 | 2.7 | 91.2 | Not Specified |

| Arg-PEG1-Dasa | Dasatinib (ATP-competitive) | UBR E3 Ligases | K562 | 0.85 | 98.8 | 48 |

| Lys-PEG1-Dasa | Dasatinib (ATP-competitive) | UBR E3 Ligases | K562 | 0.98 | Not Specified | 48 |

| Leu-PEG1-Dasa | Dasatinib (ATP-competitive) | UBR E3 Ligases | K562 | 0.48 | Not Specified | 48 |

| Phe-PEG1-Dasa | Dasatinib (ATP-competitive) | UBR E3 Ligases | K562 | 1.56 | Not Specified | 48 |

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of degradation achieved.

Table 2: Anti-proliferative Activity of Bcr-Abl PROTACs and Inhibitors

| Compound | Compound Type | Cell Line | IC50 (nM) |

| GNF-2 | Allosteric Inhibitor | Ba/F3.p210 | 138 |

| GNF-2 | Allosteric Inhibitor | K562 | 273 |

| GNF-2 | Allosteric Inhibitor | SUP-B15 | 268 |

| GNF-5 | Allosteric Inhibitor | Wild-type Abl | 220 |

| GMB-475 | PROTAC | K562 | 1000 |

| Arg-PEG1-Dasa | PROTAC | K562 | <0.5 |

| Lys-PEG1-Dasa | PROTAC | K562 | ~0.2-0.5 |

| Leu-PEG1-Dasa | PROTAC | K562 | ~0.2-0.5 |

| Phe-PEG1-Dasa | PROTAC | K562 | ~0.2-0.5 |

IC50: Concentration of the compound that inhibits 50% of cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of PROTAC efficacy. The following are key experimental protocols.

Protocol 1: Western Blotting for Bcr-Abl Degradation

This protocol is used to quantify the reduction in Bcr-Abl protein levels following PROTAC treatment.

-

Cell Culture and Treatment:

-

Culture CML cell lines (e.g., K562, Ba/F3 Bcr-Abl) in appropriate media.

-

Seed cells at a suitable density and treat with varying concentrations of the this compound PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 18, 24, or 48 hours).

-

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for Bcr-Abl.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Normalize Bcr-Abl protein levels to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.[9]

-

Protocol 2: Cell Viability Assay

This assay determines the effect of Bcr-Abl degradation on the proliferation of CML cells.

-

Cell Seeding:

-

Seed CML cells in a 96-well plate at a predetermined density.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the this compound PROTAC. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

Viability Assessment:

-

Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8) to each well according to the manufacturer's instructions.[10]

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the percentage of viable cells against the log of the PROTAC concentration.

-

Calculate the IC50 value using a non-linear regression model.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows.

Caption: Bcr-Abl constitutively activates multiple downstream signaling pathways.

Caption: The PROTAC mediates the ubiquitination and degradation of Bcr-Abl.

Caption: Workflow for assessing PROTAC-mediated protein degradation.

Conclusion

The targeted degradation of Bcr-Abl using a PROTAC approach, exemplified by the this compound concept, represents a promising therapeutic strategy for CML. By leveraging an allosteric inhibitor as the warhead, this approach has the potential to overcome resistance mechanisms that limit the efficacy of traditional TKIs. The data and protocols presented in this guide provide a framework for the continued development and evaluation of this innovative class of anti-cancer agents. Further research into optimizing linker length and E3 ligase recruitment will be critical in translating the potential of Bcr-Abl degraders into clinical reality.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and characterization of novel potent BCR-ABL degraders by conjugating allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteolysis-Targeting Chimeras (PROTACs) targeting the BCR-ABL for the treatment of chronic myeloid leukemia - a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 8. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

The Myristate-Binding Pocket of Bcr-Abl: A Technical Guide to an Allosteric Achilles' Heel

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bcr-Abl oncoprotein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML). While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of drug resistance, often through mutations in the ATP-binding site, remains a significant clinical challenge. This has spurred the exploration of alternative inhibitory mechanisms. One of the most promising strategies is the allosteric inhibition of Bcr-Abl by targeting a deep hydrophobic pocket known as the myristate-binding pocket.

In the native c-Abl kinase, this pocket binds to an N-terminal myristoyl group, a lipid modification that induces and stabilizes a closed, inactive conformation of the kinase.[1][2] The Bcr-Abl fusion protein lacks this N-terminal myristoylated segment, leading to the loss of this natural autoinhibitory regulation and resulting in constitutive kinase activity.[3][4] The myristate-binding pocket, however, is retained in Bcr-Abl, presenting a unique allosteric site for therapeutic intervention.[3] Small molecules that bind to this pocket can mimic the function of the myristoyl group, forcing the kinase into an inactive state and offering a powerful approach to overcome resistance to traditional TKIs.[5][6] This technical guide provides an in-depth exploration of the Bcr-Abl myristate-binding pocket, including quantitative binding data for key inhibitors, detailed experimental protocols for their characterization, and visualizations of the relevant biological and experimental workflows.

Data Presentation: Quantitative Analysis of Myristate Pocket Binders

The development of allosteric inhibitors targeting the myristate-binding pocket has been guided by quantitative assessments of their binding affinity and inhibitory potency. The following tables summarize key data for prominent inhibitors.

| Inhibitor | Assay Type | Target | IC50 (nM) | Reference(s) |